molecular formula C15H15N5O B15115520 2-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine-4-carbonitrile

2-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine-4-carbonitrile

Cat. No.: B15115520
M. Wt: 281.31 g/mol
InChI Key: RMRWFLRYZNHWPO-UHFFFAOYSA-N
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Description

2-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine-4-carbonitrile is a complex organic compound that features a pyrimidine ring substituted with a pyrrolidine and a methylpyridine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine-4-carbonitrile typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolidine ring, which can be synthesized from various cyclic or acyclic precursors. The pyrimidine ring is then constructed through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

2-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact mechanism can vary depending on the specific biological context and the target of interest .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine-4-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C15H15N5O

Molecular Weight

281.31 g/mol

IUPAC Name

2-[3-(3-methylpyridin-4-yl)oxypyrrolidin-1-yl]pyrimidine-4-carbonitrile

InChI

InChI=1S/C15H15N5O/c1-11-9-17-5-3-14(11)21-13-4-7-20(10-13)15-18-6-2-12(8-16)19-15/h2-3,5-6,9,13H,4,7,10H2,1H3

InChI Key

RMRWFLRYZNHWPO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)OC2CCN(C2)C3=NC=CC(=N3)C#N

Origin of Product

United States

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